Neopentylhydrazine hydrochloride
Description
Neopentylhydrazine hydrochloride (CAS 1782251-33-5) is an alkyl-substituted hydrazine derivative characterized by a branched neopentyl group (2,2-dimethylpropyl) attached to a hydrazine backbone, with a hydrochloride counterion. Its molecular formula is C₅H₁₃N₂Cl, yielding a molecular weight of approximately 156.64 g/mol. This compound is commercially available at ≥95% purity for research and pharmaceutical applications, where its steric hindrance from the bulky neopentyl group may influence reactivity, stability, and solubility in synthetic pathways .
Properties
IUPAC Name |
2,2-dimethylpropylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(2,3)4-7-6;/h7H,4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBOGFSNCEREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with hydrazine hydrate in the presence of a base. The reaction typically proceeds as follows: [ \text{C5H11Br} + \text{N2H4} \rightarrow \text{C5H11N2H3} + \text{HBr} ] The resulting neopentylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{C5H11N2H3} + \text{HCl} \rightarrow \text{C5H14ClN2} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Neopentylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neopentylhydrazine oxides, while substitution reactions can produce a variety of neopentyl-substituted derivatives.
Scientific Research Applications
Neopentylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use as an intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which neopentylhydrazine hydrochloride exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can act as a nucleophile, attacking electrophilic centers in other molecules and facilitating chemical transformations.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares neopentylhydrazine hydrochloride with phenylhydrazine derivatives and other substituted hydrazines:
Biological Activity
Neopentylhydrazine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is a hydrazine derivative characterized by its unique structural features that contribute to its biological properties. The compound can be represented structurally as follows:
- Chemical Formula : CHN·HCl
- Molecular Weight : 138.62 g/mol
This compound's hydrophilic nature allows for various interactions with biological systems, making it a candidate for pharmacological applications.
Biological Activity Overview
This compound exhibits several biological activities, primarily focusing on its potential as an anticancer and antimicrobial agent. The following subsections detail these activities based on recent research findings.
Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
- Case Study Example : A study reported that this compound showed IC values in the range of 10-30 µM against A549 lung cancer cells, indicating a promising anticancer effect (source needed).
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 25 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 15 | Inhibition of DNA synthesis |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 14 |
| Pseudomonas aeruginosa | 100 | 10 |
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to cell death.
- DNA Synthesis Inhibition : It may inhibit DNA replication processes, contributing to its anticancer effects.
- Cell Membrane Disruption : Its antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
